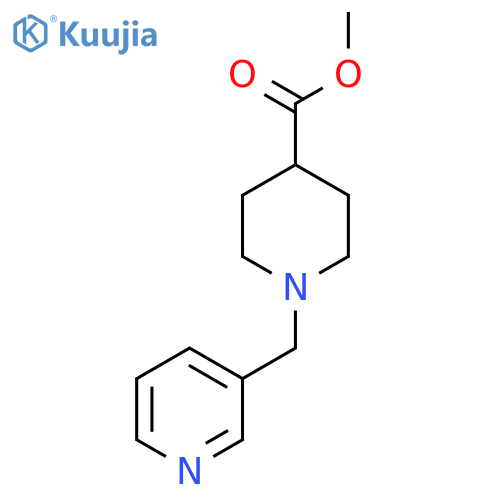

Cas no 1455479-34-1 (methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate)

1455479-34-1 structure

商品名:methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate

methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate

- methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate

- EN300-12976486

- 1455479-34-1

- AKOS009153779

-

- インチ: 1S/C13H18N2O2/c1-17-13(16)12-4-7-15(8-5-12)10-11-3-2-6-14-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3

- InChIKey: JGSXGVYEFXXESV-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1CCN(CC2C=NC=CC=2)CC1)=O

計算された属性

- せいみつぶんしりょう: 234.136827821g/mol

- どういたいしつりょう: 234.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 42.4Ų

methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12976486-2.5g |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95% | 2.5g |

$1202.0 | 2023-05-25 | |

| Enamine | EN300-12976486-0.25g |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95% | 0.25g |

$289.0 | 2023-05-25 | |

| Enamine | EN300-12976486-1.0g |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95% | 1g |

$614.0 | 2023-05-25 | |

| Enamine | EN300-12976486-5.0g |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95% | 5g |

$1779.0 | 2023-05-25 | |

| Enamine | EN300-12976486-10000mg |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95.0% | 10000mg |

$2638.0 | 2023-09-30 | |

| Aaron | AR0283PF-5g |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95% | 5g |

$2472.00 | 2023-12-16 | |

| Aaron | AR0283PF-1g |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95% | 1g |

$870.00 | 2025-02-15 | |

| Enamine | EN300-12976486-50mg |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95.0% | 50mg |

$135.0 | 2023-09-30 | |

| Enamine | EN300-12976486-500mg |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95.0% | 500mg |

$480.0 | 2023-09-30 | |

| 1PlusChem | 1P0283H3-5g |

methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |

1455479-34-1 | 95% | 5g |

$2261.00 | 2024-06-20 |

methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1455479-34-1 (methyl 1-(pyridin-3-yl)methylpiperidine-4-carboxylate) 関連製品

- 157047-98-8(Benzomalvin C)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量